molecular formula C9H19NO2 B13539657 2-(Tert-butoxymethyl)morpholine

2-(Tert-butoxymethyl)morpholine

Cat. No.: B13539657
M. Wt: 173.25 g/mol
InChI Key: RGOKMMFQLOFNST-UHFFFAOYSA-N
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Description

2-(Tert-butoxymethyl)morpholine is an organic compound with the molecular formula C9H19NO2 It features a morpholine ring substituted with a tert-butoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butoxymethyl)morpholine typically involves the reaction of morpholine with tert-butyl chloroacetate. The reaction proceeds under basic conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

Morpholine+tert-Butyl chloroacetateThis compound+HCl\text{Morpholine} + \text{tert-Butyl chloroacetate} \rightarrow \text{this compound} + \text{HCl} Morpholine+tert-Butyl chloroacetate→this compound+HCl

The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher efficiency and product purity.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butoxymethyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The tert-butoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of the compound, potentially leading to the removal of the tert-butoxymethyl group.

    Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Tert-butoxymethyl)morpholine has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development due to its ability to modify pharmacokinetic properties of active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of 2-(Tert-butoxymethyl)morpholine depends on its application. In synthetic chemistry, it acts as a nucleophile or electrophile in various reactions. Its tert-butoxymethyl group can provide steric hindrance, influencing the reactivity and selectivity of the compound in chemical reactions. The morpholine ring can interact with various molecular targets, potentially affecting biological pathways when used in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: The parent compound without the tert-butoxymethyl group.

    N-Methylmorpholine: A morpholine derivative with a methyl group instead of tert-butoxymethyl.

    2-(Methoxymethyl)morpholine: Similar structure but with a methoxymethyl group.

Uniqueness

2-(Tert-butoxymethyl)morpholine is unique due to the presence of the bulky tert-butoxymethyl group, which can significantly alter its chemical reactivity and physical properties compared to other morpholine derivatives. This makes it particularly useful in applications where steric effects are crucial, such as in the design of selective catalysts or in the development of drugs with specific pharmacokinetic profiles.

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxymethyl]morpholine

InChI

InChI=1S/C9H19NO2/c1-9(2,3)12-7-8-6-10-4-5-11-8/h8,10H,4-7H2,1-3H3

InChI Key

RGOKMMFQLOFNST-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCC1CNCCO1

Origin of Product

United States

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